![molecular formula C15H17NOS B110062 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol CAS No. 127906-18-7](/img/structure/B110062.png)
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol, also known as DMPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPS is a chelating agent that is used to remove heavy metals from the body. It has been shown to be effective in treating heavy metal toxicity, particularly mercury poisoning.
Wirkmechanismus
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol works by binding to heavy metals in the body and facilitating their excretion through urine and feces. It forms stable complexes with heavy metals such as mercury, lead, and arsenic, which are then eliminated from the body. 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the excretion of heavy metals from the body, particularly mercury. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects. 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol has been shown to be well-tolerated in humans and has a low toxicity profile.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol has several advantages for lab experiments. It is a well-established chelating agent that has been extensively studied in scientific research. It is also relatively easy to synthesize and has a low toxicity profile. However, 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in some applications. It also has a relatively narrow range of heavy metals that it can chelate effectively.
Zukünftige Richtungen
There are several future directions for 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol research. One area of research is the development of new chelating agents that are more effective and have a broader range of heavy metals that they can chelate. Another area of research is the development of new methods for delivering chelating agents to specific tissues or organs in the body. Additionally, there is a need for more research on the long-term effects of 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol and other chelating agents, particularly in children and pregnant women. Overall, 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol has significant potential for therapeutic applications and is an important area of research in the field of toxicology.
Synthesemethoden
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol can be synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitrobenzenethiol with dimethylamine, followed by reduction with sodium borohydride. The resulting product is then treated with 2-bromoacetophenone to yield 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol.
Wissenschaftliche Forschungsanwendungen
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in treating heavy metal toxicity, particularly mercury poisoning. 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol works by binding to heavy metals in the body and facilitating their excretion through urine and feces. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Eigenschaften
CAS-Nummer |
127906-18-7 |
|---|---|
Produktname |
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol |
Molekularformel |
C15H17NOS |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
3-[2-[(dimethylamino)methyl]phenyl]sulfanylphenol |
InChI |
InChI=1S/C15H17NOS/c1-16(2)11-12-6-3-4-9-15(12)18-14-8-5-7-13(17)10-14/h3-10,17H,11H2,1-2H3 |
InChI-Schlüssel |
KKMSQPXDZXJMFX-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)O |
Kanonische SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)O |
Andere CAS-Nummern |
127906-18-7 |
Synonyme |
3-(2-(N,N-dimethylaminomethyl)phenylthio)phenol 3-DMAMPTP N,N-dimethyl-2-(3-hydroxyphenylthio)benzylamine VUBF 15468 VUBF-15468 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



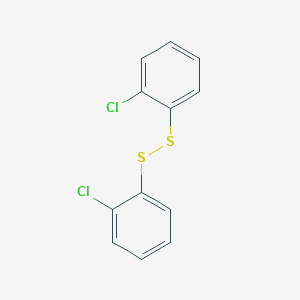
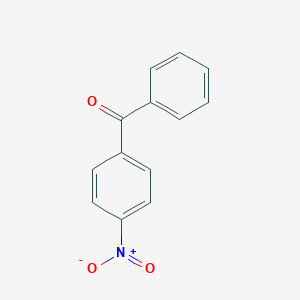
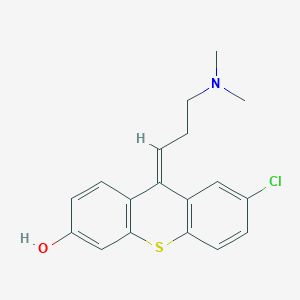
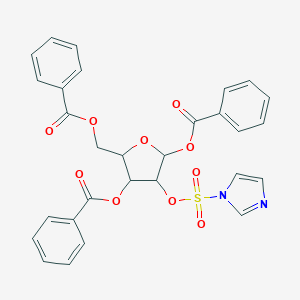
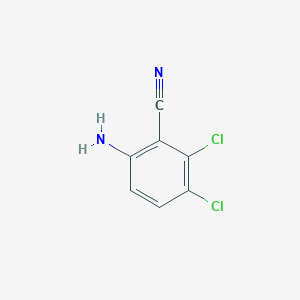
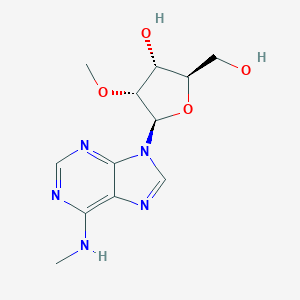
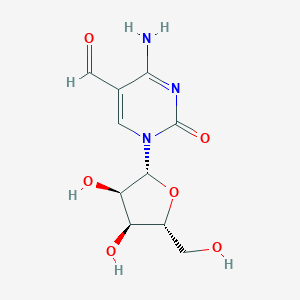
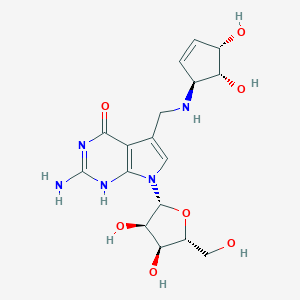
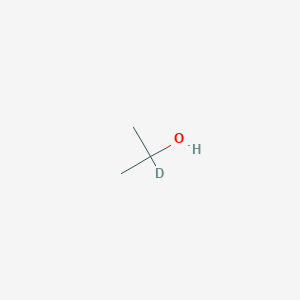
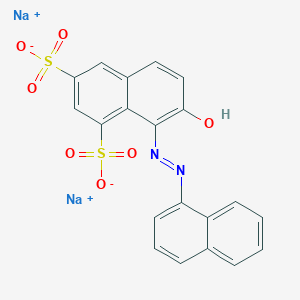


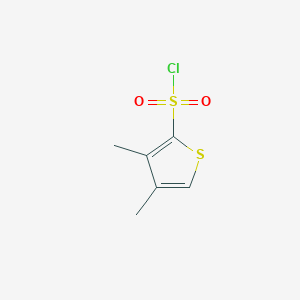
![{4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone](/img/structure/B110035.png)